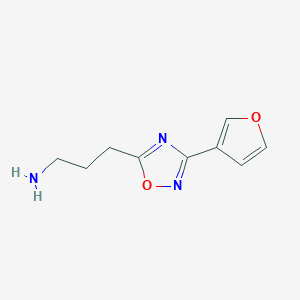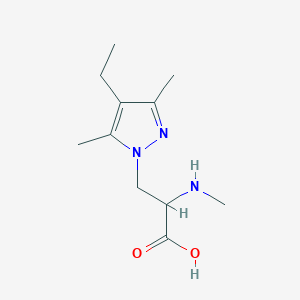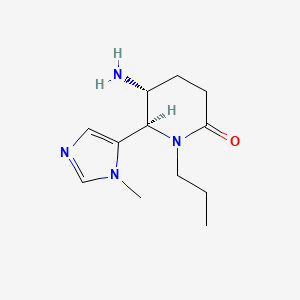
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Substitution Reaction: A tert-butyl group is introduced at the 4-position of the cyclohexanone ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction. This step may involve the use of reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted cyclohexanone derivatives
Applications De Recherche Scientifique
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group at the 4-position provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 4-tert-butyl-: Lacks the hydroxyl group at the 2-position, resulting in different chemical properties and reactivity.
Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group at the 4-position instead of the 2-position, leading to variations in its chemical behavior.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: An ester derivative with different reactivity and applications.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- is unique due to the presence of both a tert-butyl group and a hydroxyl group on the cyclohexanone ring. This combination of functional groups imparts distinct steric and electronic effects, making it a valuable compound for studying various chemical reactions and for use in diverse applications.
Propriétés
Numéro CAS |
46059-83-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-tert-butyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3 |
Clé InChI |
HSNQTWWDEDZSIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




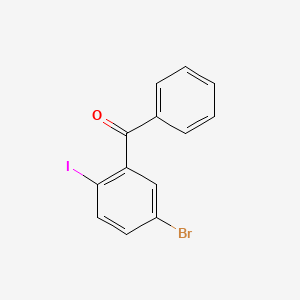

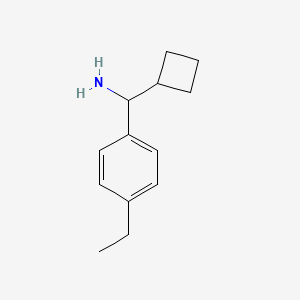
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)




